Levonorgestrel Impurity B

Description

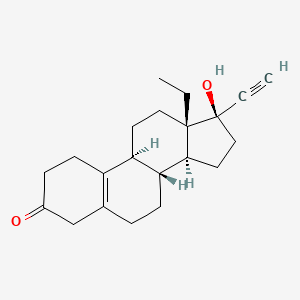

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMLVDXPKCBMFQ-MJCUULBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652581 |

Source

|

| Record name | (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19914-67-1 |

Source

|

| Record name | 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-5(10)-en-20-yn-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-5(10)-EN-20-YN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8SU3M53QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and molecular weight of Levonorgestrel Impurity B

Technical Guide: Levonorgestrel Impurity B (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -Isomer)[1]

Abstract

This technical guide provides a comprehensive structural and analytical profile of Levonorgestrel Impurity B (EP), a critical process-related impurity in the synthesis of the progestogen Levonorgestrel. Unlike the active pharmaceutical ingredient (API), which possesses a conjugated

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Levonorgestrel Impurity B is the

Core Data Table

| Property | Specification |

| Common Name | Levonorgestrel Impurity B (EP) |

| Chemical Name (IUPAC) | 13-Ethyl-17-hydroxy-18,19-dinor-17 |

| Synonyms | |

| CAS Registry Number | 19914-67-1 |

| Molecular Formula | |

| Molecular Weight | 312.45 g/mol |

| Stereochemistry | 13 |

| Appearance | White to off-white solid |

Structural Analysis

The molecular weight of Impurity B (312.45 g/mol ) is identical to Levonorgestrel, as they are constitutional isomers.

-

Levonorgestrel (API): Contains a

double bond conjugated with the C3 ketone. This conjugation creates a planar A-ring geometry and strong UV absorption. -

Impurity B: Contains a

double bond (tetrasubstituted). The C3 ketone is isolated (non-conjugated). This results in a distinct 3D conformation (often a distorted half-chair) and drastically different spectroscopic properties.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Formation Mechanism: The "Incomplete Isomerization"

Impurity B is primarily a process-related impurity arising from the Birch reduction synthesis route used to manufacture 19-nor steroids.

Mechanistic Pathway

-

Birch Reduction: The aromatic A-ring of the precursor (usually a 3-methoxy ether) is reduced to a 1,4-diene enol ether.

-

Hydrolysis (Kinetic Product): Mild acid hydrolysis of the enol ether yields the

-unsaturated ketone—Impurity B ( -

Isomerization (Thermodynamic Product): Under stronger acidic conditions or prolonged reaction time, the double bond migrates into conjugation with the ketone to form the stable

-unsaturated ketone—Levonorgestrel (

Root Cause: Impurity B persists in the final API due to premature quenching of the isomerization step or insufficient acid strength to drive the equilibrium completely to the

Synthesis Workflow Diagram

Caption: Mechanistic pathway showing Impurity B as the kinetic intermediate in Levonorgestrel synthesis.

Analytical Characterization & Detection Logic

The structural difference between the

The "Invisible" Impurity Challenge

-

Levonorgestrel (

): The conjugated enone system exhibits a strong absorption maximum ( -

Impurity B (

): The isolated carbonyl and tetrasubstituted double bond do not conjugate. Consequently, it exhibits negligible absorption at 240 nm. Its absorption is limited to "end absorption" (<210 nm) or weak transitions.

Critical Protocol: If an HPLC method relies solely on detection at 240 nm, Impurity B may be undetected or significantly underestimated.

Recommended Analytical Strategy

To accurately quantify Impurity B, the analytical method must employ a low-UV wavelength or a universal detector.

| Parameter | Recommendation | Rationale |

| Column | C18 (L1) or Phenyl-Hexyl | Separation of double-bond isomers requires hydrophobic selectivity. |

| Wavelength | 200–210 nm | Essential to detect the non-conjugated |

| Mobile Phase | Acetonitrile/Water (Isocratic) | Avoids baseline drift at low UV wavelengths (unlike Methanol). |

| Alternative | CAD or ELSD | Universal detectors eliminate the reliance on chromophores. |

Analytical Decision Tree

Caption: Analytical logic for distinguishing Levonorgestrel from Impurity B based on UV spectral properties.

Regulatory Context

-

Pharmacopeial Status: Impurity B is listed in the European Pharmacopoeia (EP) as a specified impurity.

-

Limits: According to ICH Q3A(R2), impurities in new drug substances must be reported if >0.05% and identified if >0.10%. Due to its potential presence from synthesis, manufacturers must demonstrate its purging or control below these thresholds.

References

-

European Directorate for the Quality of Medicines (EDQM). Levonorgestrel Impurity B CRS. Available at: [Link]

-

National Institutes of Health (NIH) - PubChem. Levonorgestrel Compound Summary (Isomer References). Available at: [Link]

-

International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Available at: [Link]

An In-Depth Technical Guide to the Origin and Synthesis of Levonorgestrel Impurity B

This guide provides a comprehensive technical overview of Levonorgestrel Impurity B, a critical process-related impurity in the synthesis of the widely used synthetic progestin, Levonorgestrel. Intended for researchers, scientists, and drug development professionals, this document details the chemical identity, origin, and synthesis of this impurity, alongside analytical methodologies for its control, ensuring the safety, efficacy, and regulatory compliance of Levonorgestrel-based pharmaceuticals.[1]

Chemical Profile: Levonorgestrel Impurity B

A precise understanding of an impurity begins with its unambiguous chemical identification. Levonorgestrel Impurity B is a structural isomer of the active pharmaceutical ingredient (API).

-

IUPAC Name: (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-4,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one[2][3]

-

Synonym: 13-Ethyl-17α-ethynyl-17-hydroxygon-5(10)-en-3-one[4][5]

Structurally, Impurity B is a β,γ-unsaturated ketone, which contrasts with Levonorgestrel, an α,β-unsaturated ketone. This isomeric difference is fundamental to understanding its origin.

Part 1: The Genesis of Impurity B in Levonorgestrel Synthesis

Impurities in any API can arise from various sources, including starting materials, intermediates, and degradation.[1] Levonorgestrel Impurity B is a classic example of a process-related impurity, specifically an incompletely reacted intermediate that is isomeric to the final product. Its formation is intrinsically linked to the final step of the most common Levonorgestrel synthesis pathway.

The Core Synthetic Pathway to Levonorgestrel

The industrial synthesis of Levonorgestrel typically commences with a precursor known as 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one (also referred to as methoxydienone).[7][8][9] The transformation to Levonorgestrel involves two pivotal steps:

-

Ethynylation: The 17-keto group of the methoxydienone is subjected to an ethynylation reaction. This is typically achieved using an acetylide salt, such as lithium acetylide, to introduce the 17α-ethynyl group, a critical pharmacophoric feature. This reaction yields the key intermediate, 13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol, often referred to as the dienol ether.

-

Hydrolysis and Isomerization: The dienol ether undergoes acidic hydrolysis to convert the 3-methoxy-2,5(10)-diene system into a 3-keto group. This hydrolysis initially produces the β,γ-unsaturated ketone, which is precisely the structure of Levonorgestrel Impurity B . Under the acidic reaction conditions, this kinetic product is thermodynamically unstable and rapidly isomerizes to the more stable conjugated α,β-unsaturated ketone, which is the final API, Levonorgestrel.[10][11][12]

Pinpointing the Origin of Impurity B

The formation of Impurity B is a direct consequence of incomplete isomerization during the final hydrolysis step. If the reaction is not driven to completion (due to suboptimal acid concentration, temperature, or reaction time), a portion of the β,γ-unsaturated ketone (Impurity B) will remain in the reaction mixture, contaminating the final Levonorgestrel product.

The diagram below illustrates this critical transformation, highlighting the point at which Levonorgestrel Impurity B emerges.

Caption: Levonorgestrel synthesis pathway highlighting the formation of Impurity B.

Part 2: Targeted Synthesis of Impurity B as a Reference Standard

For accurate analytical quantification and quality control, a pure reference standard of any significant impurity is required.[1][13] The synthesis of Levonorgestrel Impurity B for this purpose involves carefully controlling the hydrolysis of the dienol ether intermediate to isolate the kinetic product before it can fully isomerize.

Experimental Protocol: Synthesis of Levonorgestrel Impurity B

This protocol is a conceptualized workflow designed to favor the formation and isolation of the β,γ-unsaturated ketone.

-

Dissolution: Dissolve the precursor, 13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol, in a suitable water-miscible aprotic solvent, such as tetrahydrofuran (THF), at room temperature.

-

Controlled Hydrolysis: Cool the solution (e.g., 0-5°C) and add a dilute aqueous solution of a mild acid (e.g., oxalic acid or dilute sulfuric acid) dropwise while monitoring the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The key is to use conditions that are sufficient for hydrolysis but minimize the rate of the subsequent isomerization.

-

Reaction Quench: Once the starting material is consumed and the formation of Impurity B is maximized (as observed by chromatography), promptly quench the reaction by adding a cold, weak base solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst. This step is critical to halt the isomerization to Levonorgestrel.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over an anhydrous salt like sodium sulfate or magnesium sulfate.

-

Purification: After solvent removal under reduced pressure, the crude product must be purified immediately. Flash column chromatography on silica gel is the preferred method to separate the desired Impurity B from any unreacted starting material and any Levonorgestrel that may have formed.

-

Characterization: Confirm the identity and purity of the isolated solid using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.

The workflow for synthesizing this reference standard is visualized below.

Caption: Experimental workflow for the synthesis of Levonorgestrel Impurity B.

Part 3: Analytical Methodologies for Impurity Profiling

Robust analytical methods are essential for detecting and quantifying impurities to ensure that drug products meet the stringent limits set by regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[14][15][16] Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[17][18][19]

Data Presentation: Typical HPLC Conditions

The table below summarizes typical chromatographic conditions used for the analysis of Levonorgestrel and its related substances, including Impurity B.

| Parameter | Typical Conditions |

| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water/Buffer |

| Flow Rate | 1.0 - 1.2 mL/min |

| Column Temp. | 25 - 40 °C |

| Detection (UV) | 210 - 240 nm |

| Injection Vol. | 20 - 50 µL |

(Data synthesized from multiple sources including[17][19][20][21])

Experimental Protocol: RP-HPLC Method for Related Substances

-

Standard Preparation: Accurately prepare a stock solution of Levonorgestrel reference standard and a separate stock solution of Levonorgestrel Impurity B reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Prepare a system suitability solution containing both the API and the impurity.

-

Sample Preparation: Accurately weigh and dissolve the Levonorgestrel drug substance or powdered tablets in the diluent to achieve a known final concentration.[20]

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the prepared standard and sample solutions into the chromatograph.

-

Data Acquisition: Record the chromatograms and integrate the peak areas for Levonorgestrel and all detected impurities.

-

Impurity Identification: Identify the Impurity B peak in the sample chromatogram by comparing its retention time with that of the Impurity B reference standard.

-

Quantification: Calculate the amount of Impurity B as a percentage relative to the Levonorgestrel peak area, applying the appropriate response factors if necessary. The USP monograph specifies that for chromatographic purity, the sum of all impurities should not exceed 2.0%, and no single impurity should be greater than 0.5%.[14][22]

The following diagram outlines the logical flow of this analytical workflow.

Caption: Logical workflow for HPLC-based impurity profiling of Levonorgestrel.

References

-

Biopurify. (n.d.). CAS 19914-67-1 | Levonorgestrel impurity B. Retrieved from [Link]

-

Rajasekhara Reddy, K., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406. Available at: [Link]

-

Gao, H., Su, X., & Li, Z. (1997). Synthesis of 13-ethyl-17-hydroxy-11-methylene-18, 19-dinor-17 alpha-pregn-4-en-20-yn-3-one (3-oxo desogestrel). Steroids, 62(5), 398–402. Available at: [Link]

-

U.S. Pharmacopeia. (2006). USP Monographs: Levonorgestrel. USP29–NF24, page 1245. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug. Int J Pharm Sci Res, 8(3), 1235-1244. Available at: [Link]

-

Academia.edu. (n.d.). Synthesis and photochemistry of steroidal .beta.,.gamma.-unsaturated ketones. Retrieved from [Link]

-

Allmpus. (n.d.). Levonorgestrel EP Impurity W. Retrieved from [Link]

-

ResearchGate. (n.d.). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug.... Retrieved from [Link]

- Google Patents. (n.d.). US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime.

-

ResearchGate. (n.d.). A Mild Isomerization Reaction for β,γ-Unsaturated Ketone to α,β-Unsaturated Ketone. Retrieved from [Link]

-

Al-Azzam, K. M., et al. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Scientific reports, 11(1), 7245. Available at: [Link]

-

ResearchGate. (n.d.). A mild isomerization reaction for beta,gamma-unsaturated ketone to alpha,beta-unsaturated ketone. Retrieved from [Link]

-

U.S. Pharmacopeia. (2011). Official Monographs USP 35. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal, 58(13), 1205-1209. Available at: [Link]

-

Journal of the American Chemical Society. (1975). Primary amino catalysis of the isomerization of a .beta.,.gamma.-unsaturated ketone to its .alpha.,.beta.-unsaturated isomer. Journal of the American Chemical Society, 97(3), 659–660. Available at: [Link]

-

RIVM. (n.d.). EUROPEAN PHARMACOPOEIA COMMISSION. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). LEVONORGESTREL. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of related substances from levonorgestrel. Retrieved from [Link]

-

ResearchGate. (n.d.). A partial synthesis of 13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-17-ol (desogestrel).... Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGNA-5,7,9-TRIEN-20-YN-3-ONE. Retrieved from [Link]

-

Veeprho. (n.d.). Levonorgestrel Working Standard (Secondary Reference Standard). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Levonorgestrel-impurities. Retrieved from [Link]

-

PubMed. (2023). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Retrieved from [Link]

-

PubChem. (n.d.). (17Beta)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-ol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one. Retrieved from [Link]

-

MDPI. (2023). The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. Molecules, 28(21), 7306. Available at: [Link]

-

Caring Sunshine. (n.d.). Ingredient: 13-Ethyl-3-Methoxy-Gona-2,5(10)-Diene-17-One. Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. clearsynth.com [clearsynth.com]

- 3. klivon.com [klivon.com]

- 4. CAS 19914-67-1 | Levonorgestrel impurity B [phytopurify.com]

- 5. 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one(Levonorgestrel Impurity B) | CAS 19914-67-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. prepchem.com [prepchem.com]

- 8. CAS 2322-77-2: 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one [cymitquimica.com]

- 9. caringsunshine.com [caringsunshine.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Levonorgestrel EP Impurity K | Manasa Life Sciences [manasalifesciences.com]

- 14. ftp.uspbpep.com [ftp.uspbpep.com]

- 15. Levonorgestrel impurity B EP Reference Standard CAS 19914-67-1 Sigma Aldrich [sigmaaldrich.com]

- 16. rivm.nl [rivm.nl]

- 17. allsciencejournal.com [allsciencejournal.com]

- 18. researchgate.net [researchgate.net]

- 19. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 21. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]

- 22. drugfuture.com [drugfuture.com]

An In-depth Technical Guide to Levonorgestrel Impurity B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonorgestrel, a second-generation synthetic progestogen, is a cornerstone of hormonal contraception, valued for its efficacy and established safety profile. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and effectiveness of the final drug product. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the manufacturing process, degradation of the API, or interaction with excipients. This guide provides a comprehensive technical overview of a specific known impurity, Levonorgestrel Impurity B, to support researchers, analytical scientists, and formulation development professionals in their efforts to ensure the quality of levonorgestrel-containing products. Understanding the identity, formation, and analytical control of this impurity is critical for robust drug development and manufacturing.

Chemical Identity of Levonorgestrel Impurity B

Levonorgestrel Impurity B is a process-related impurity that is structurally very similar to the active pharmaceutical ingredient. Its precise identification and characterization are fundamental to developing effective control strategies.

| Parameter | Information | References |

| CAS Number | 19914-67-1 | [1][2][3] |

| IUPAC Name | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one | [3] |

| Synonyms | 13-Ethyl-17α-ethynyl-17-hydroxygon-5(10)-en-3-one, Levonorgestrel EP Impurity B | [3] |

| Molecular Formula | C₂₁H₂₈O₂ | [1][2] |

| Molecular Weight | 312.45 g/mol | [1][2] |

Chemical Structure:

Caption: Chemical structure of Levonorgestrel Impurity B.

Synthesis and Formation

Levonorgestrel Impurity B is an isomer of Levonorgestrel, differing in the position of the double bond within the A-ring of the steroid nucleus. While Levonorgestrel has the double bond at the C4-C5 position, Impurity B possesses a double bond at the C5-C10 position. The formation of this impurity is intrinsically linked to the synthetic route employed for Levonorgestrel.

A common synthetic pathway to Levonorgestrel involves the hydrolysis of an enol ether precursor. In this process, the desired product is formed through controlled acidic hydrolysis. However, under certain reaction conditions, incomplete or alternative isomerization can lead to the formation of the Δ⁵⁽¹⁰⁾-isomer, which is Levonorgestrel Impurity B.

The following diagram illustrates a plausible formation pathway:

Caption: Potential formation pathway of Levonorgestrel Impurity B.

Factors that can influence the formation of Impurity B include the choice of acid catalyst, reaction temperature, and reaction time during the hydrolysis step. Therefore, careful optimization and control of these parameters are crucial to minimize the formation of this impurity.

Analytical Characterization and Control

The control of Levonorgestrel Impurity B relies on robust analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for separating Levonorgestrel Impurity B from the main component and other related substances. While specific methods are often proprietary, a general approach based on published methods for levonorgestrel and its impurities can be described.[4][5]

Illustrative HPLC Method Parameters:

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water or a buffer solution. |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Detection | UV at approximately 240-254 nm |

| Column Temperature | Controlled room temperature or slightly elevated (e.g., 25-30 °C) |

| Injection Volume | 10 - 20 µL |

Experimental Protocol: HPLC Analysis of Levonorgestrel and Impurity B

-

Preparation of Standard Solutions:

-

Accurately weigh and dissolve Levonorgestrel and Levonorgestrel Impurity B reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Preparation of Sample Solution:

-

Accurately weigh and dissolve the Levonorgestrel drug substance or product in the diluent to a specified concentration.

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

-

-

Quantification:

-

Calculate the amount of Levonorgestrel Impurity B in the sample by comparing its peak area to the calibration curve generated from the reference standard.

-

The following workflow diagram illustrates the analytical process:

Caption: Workflow for HPLC analysis of Levonorgestrel Impurity B.

Other Analytical Techniques

While HPLC is the primary method for quantification, other techniques are crucial for the initial identification and structural confirmation of Levonorgestrel Impurity B. These include:

-

Mass Spectrometry (MS): To confirm the molecular weight of the impurity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure and confirm the position of the double bond.

Reference standards for Levonorgestrel Impurity B are commercially available and are typically accompanied by a Certificate of Analysis that includes data from these analytical techniques.[1]

Control Strategies

Effective control of Levonorgestrel Impurity B involves a multi-faceted approach encompassing process control and robust analytical testing.

-

Process Optimization: As the formation of Impurity B is linked to the synthesis process, particularly the hydrolysis step, strict control over reaction parameters such as temperature, time, and the nature and concentration of the acid catalyst is essential.

-

Specification Setting: Regulatory guidelines require the establishment of acceptance criteria for known and unknown impurities in the final drug substance. These limits are based on safety data and the dosage of the drug.

-

Routine Quality Control: The validated HPLC method should be incorporated into the routine quality control testing of each batch of Levonorgestrel to ensure that the level of Impurity B is within the established limits.

-

Stability Studies: The potential for Levonorgestrel to convert to Impurity B or for the impurity to degrade further should be evaluated under various stress conditions as part of the stability testing program for the drug substance and drug product.

Conclusion

Levonorgestrel Impurity B is a critical process-related impurity that requires careful monitoring and control to ensure the quality, safety, and efficacy of levonorgestrel-containing pharmaceuticals. A thorough understanding of its chemical identity, formation pathways, and the implementation of robust analytical methods are fundamental for drug manufacturers and developers. This guide provides a foundational understanding to aid in these efforts, emphasizing the importance of a science-based approach to impurity control in pharmaceutical development.

References

-

Pharmaffiliates. (n.d.). Levonorgestrel - Impurity B. Retrieved February 22, 2026, from [Link]

- Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406.

- Li, D., et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal, 58(13), 1205-1209.

Sources

Unlocking the Mechanism of Impurity B: A Guide to Degradation Analysis

This guide is structured as a high-level methodological framework for elucidating complex degradation mechanisms, using Oxidative Degradation (e.g., Sulfone formation in PPIs or Aromatization in Dihydropyridines) as the primary case study.[1] While "Impurity B" varies by pharmacopeial monograph, this guide treats it as the archetype of a critical, complex degradation product requiring rigorous structural and mechanistic definition.

Executive Summary: The "Impurity B" Challenge

In pharmaceutical development, "Impurity B" is often a placeholder for the second most prevalent or specific pharmacopeial impurity. However, in the context of stability indicating methods (SIM), it frequently represents a critical degradation product formed via complex pathways such as oxidation, hydrolysis, or dimerization.

Unlike process impurities (which are synthetic byproducts), degradation impurities like Impurity B are dynamic.[1] They evolve over time, driven by environmental stress (light, heat, oxygen).[1] Understanding their formation is not merely a compliance exercise (ICH Q3B(R2)); it is a chemical necessity for designing stable formulations.[1]

This guide details the mechanistic elucidation of a complex oxidative impurity (archetype "Impurity B"), using the Oxidative Aromatization of Dihydropyridines (e.g., Amlodipine) and Sulfone Formation (e.g., Omeprazole/Pantoprazole) as the technical case studies.

Phase 1: Stress Profiling & Generation

To understand the mechanism, one must first reproduce the impurity in a controlled environment. Relying solely on real-time stability samples (25°C/60% RH) is inefficient for mechanistic studies due to low concentrations.[1]

Targeted Stress Protocol (Oxidative Focus)

The following protocol is designed to generate sufficient quantities of "Impurity B" (oxidative analog) for isolation and characterization.

| Stress Type | Reagent/Condition | Target Mechanism | Endpoint Goal |

| Radical Initiation | AIBN (2,2'-Azobis(2-methylpropionitrile)), 1-5 mol%, 40°C | Free-radical autoxidation (C-H abstraction) | 5-10% Degradation |

| Peroxide Oxidation | 3% H₂O₂ (aq), RT to 60°C | Nucleophilic/Electrophilic oxidation (N-Oxide, Sulfone) | 10-20% Degradation |

| Metal Catalysis | Fe³⁺ or Cu²⁺ (10 ppm) + O₂ | Fenton-type radical generation | Mimic manufacturing contact |

Key Insight: If Impurity B forms under AIBN stress but not H₂O₂, the mechanism is likely radical-mediated autoxidation (e.g., allylic oxidation).[1] If it forms instantly with H₂O₂, it is likely direct electrophilic oxidation (e.g., S-oxidation).[1]

Phase 2: The Analytical Triad (Elucidation)

Once generated, the impurity must be structurally defined using the "Triad": LC-MS/MS , Isolation , and NMR .[1]

Mass Spectrometry Logic (LC-MS/MS)[1]

-

Mass Shift:

-

Fragmentation Pattern:

-

In oxidative impurities, look for the retention of the core skeleton but a shift in a specific fragment ion.

-

Example: If the parent drug fragment at m/z 150 shifts to m/z 166, the oxidation is localized to that substructure.

-

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of regiochemistry.

-

¹H NMR: Look for the disappearance of methine protons (C-H) or the downfield shift of adjacent protons due to the electron-withdrawing effect of the new oxygen.

-

2D NMR (HMBC/HSQC): Essential for verifying quaternary carbons formed during oxidation (e.g., N-oxide formation often changes C-N coupling).[1]

Phase 3: Mechanistic Proposal (The Core)

This section details the chemical pathway. We will analyze two common "Impurity B" scenarios: Oxidative Aromatization and Sulfone Formation .[1]

Case Study A: Oxidative Aromatization (e.g., Amlodipine Impurity D)

Many drugs containing a 1,4-dihydropyridine ring (e.g., Amlodipine, Nifedipine) degrade into their pyridine analogs.[1] This is a classic "Impurity B" type mechanism driven by the thermodynamic stability of the aromatic ring.

Mechanism Steps:

-

Initiation: A radical initiator (light or metal) abstracts a hydrogen atom from the C4 position (the "soft spot").[1]

-

Propagation: The resulting radical species reacts with molecular oxygen to form a peroxy radical.[1]

-

Termination/Elimination: The intermediate eliminates HO₂• (or H₂O₂), establishing the aromatic pyridine ring.

Case Study B: Sulfone Formation (e.g., Omeprazole/Pantoprazole Impurity B/A)

For thioether drugs (PPIs), the "Impurity B" is often the Sulfide or Sulfone.

-

Mechanism: Direct electrophilic attack of the sulfur lone pair on the peroxide oxygen.

-

Step 1: Sulfide (

) -

Step 2: Sulfoxide

Sulfone (Impurity).[1]

Visualization of Pathways

Diagram 1: The Elucidation Workflow

This decision tree outlines the logical flow from identifying a new peak to solving its structure.

Caption: Figure 1. Systematic workflow for the structural elucidation of degradation impurities.

Diagram 2: Mechanism of Oxidative Aromatization (The "Impurity B" Archetype)

This diagram illustrates the radical-mediated conversion of a dihydropyridine (Drug) to its Pyridine analog (Impurity).[1]

Caption: Figure 2.[1] Radical-mediated oxidative aromatization pathway common in dihydropyridine drugs (e.g., Amlodipine).[1]

Root Cause Analysis & Control Strategy

Once the mechanism is confirmed (e.g., radical oxidation), the control strategy shifts from "monitoring" to "prevention."

-

Excipient Compatibility: Avoid excipients with high peroxide values (e.g., Povidone, PEG) if the mechanism is peroxide-driven.[1]

-

Manufacturing: Use nitrogen purging (inerting) if the mechanism is autoxidation.[1]

-

Packaging: Incorporate oxygen scavengers or opaque blisters if the initiation is photo-oxidative.[1]

References

-

ICH Q3B(R2) : Impurities in New Drug Products. International Council for Harmonisation.[1] Link

-

Baertschi, S. W., et al. (2015).[1][2] Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[1] (Standard text on stress testing protocols).

-

DellaGreca, M., et al. (2006).[1][3] "Degradation of lansoprazole and omeprazole in the aquatic environment." Chemosphere.[1][3][4] (Details the sulfide/sulfone/benzimidazole pathways). Link

-

Kerns, E. H., et al. (2006).[1] "Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Details the oxidative aromatization mechanism). Link

-

Shah, R. P., et al. (2019).[1] "Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin." International Journal of Pharmaceutical Sciences and Drug Research. (Details oxidative cleavage of pyrrole rings). Link

Sources

An In-depth Technical Guide to the Stereochemistry and Isomeric Properties of Levonorgestrel Impurity B

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Levonorgestrel Formulations

Levonorgestrel, a second-generation synthetic progestogen, is a cornerstone of hormonal contraception and emergency contraception worldwide.[1] Its efficacy and safety are paramount, necessitating stringent control over its purity profile. Impurities, even in trace amounts, can potentially impact the therapeutic effect and safety of the final drug product.[2] This guide provides a comprehensive technical overview of Levonorgestrel Impurity B, a known related substance. As professionals in drug development and research, a thorough understanding of the stereochemistry, formation, and analytical control of such impurities is not just a regulatory requirement but a fundamental aspect of ensuring patient safety and product quality.

This document will delve into the specific isomeric relationship between Levonorgestrel and Impurity B, explore potential synthetic pathways leading to its formation, and provide detailed analytical methodologies for its identification and quantification. The insights provided are grounded in established scientific principles and regulatory expectations, aiming to equip researchers and scientists with the knowledge to effectively manage this impurity.

Part 1: Unraveling the Stereochemistry: Levonorgestrel and its Positional Isomer, Impurity B

Levonorgestrel is the biologically active levorotatory enantiomer of norgestrel.[1] Its chemical structure is (–)-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one. The stereochemistry of Levonorgestrel is crucial for its progestational activity.

Levonorgestrel Impurity B is chemically identified as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one.[3][4] A comparative analysis of the structures reveals that Impurity B is a positional isomer of Levonorgestrel. The key structural difference lies in the position of the carbon-carbon double bond within the steroid's A-ring. In Levonorgestrel, the double bond is in conjugation with the ketone at the 3-position (an α,β-unsaturated ketone system). In Impurity B, the double bond is located between carbons 5 and 10.

This shift in the double bond position has significant implications for the molecule's three-dimensional structure and, consequently, its chemical and biological properties. The conjugation in Levonorgestrel contributes to its chromophore, which is relevant for UV-based analytical detection. The lack of this conjugation in Impurity B will alter its UV absorption characteristics.

Diagram: Isomeric Relationship of Levonorgestrel and Impurity B

Caption: Structural relationship between Levonorgestrel and Impurity B.

Part 2: Formation and Synthesis Considerations

The presence of Levonorgestrel Impurity B is often related to the synthetic route employed for Levonorgestrel. One common pathway to Levonorgestrel involves the hydrolysis of a dienol ether intermediate, specifically 13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol.[5] During the acidic hydrolysis of this intermediate, the formation of the thermodynamically stable conjugated system of Levonorgestrel (the 4-en-3-one) is the desired outcome. However, incomplete or alternative protonation and rearrangement can lead to the formation of the 5(10)-ene isomer, which is Impurity B.

A patent for an improved process for preparing Levonorgestrel discusses the formation of an "O-impurity" during the hydrolysis of the dienol ether in the presence of methanol.[5] This impurity is likely formed by the addition of methanol across the C5-C10 double bond. While not identical to Impurity B, this highlights the reactivity of this region of the precursor and the potential for side reactions leading to isomeric impurities. The choice of acid, solvent, and reaction conditions during this hydrolysis step is therefore critical in minimizing the formation of Impurity B.

Forced degradation studies, which are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods, have shown that Levonorgestrel is susceptible to degradation under acidic, alkaline, and oxidative conditions.[6] While these studies may not directly form Impurity B from Levonorgestrel itself, they provide valuable insights into the lability of the molecule and potential transformation pathways.

Part 3: Analytical Methodologies for Identification and Quantification

The control of Levonorgestrel Impurity B relies on robust analytical methods capable of separating it from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for the accurate quantification of impurities. Such a method should be able to resolve the main peak from all potential impurities and degradation products.

Table 1: Example HPLC Parameters for the Analysis of Levonorgestrel and its Impurities

| Parameter | Condition | Rationale and Field-Proven Insights |

| Column | Waters Kromasil C18 (250mm x 4.6mm, 5µm)[7] | The C18 stationary phase provides excellent hydrophobic retention for steroid molecules. A 250mm column length ensures sufficient resolution for complex mixtures of related substances. |

| Mobile Phase A | Water[7] | A polar mobile phase component to modulate the retention of the analytes. |

| Mobile Phase B | Acetonitrile[7] | A common organic modifier in reversed-phase HPLC, providing good elution strength for Levonorgestrel and its impurities. |

| Gradient Elution | Time(min)/%B: 0/40, 8/45, 35/45, 45/40, 55/40[7] | A gradient elution is often necessary to achieve optimal separation of impurities that may have a wide range of polarities. This specific gradient allows for the effective elution of both early and late-eluting impurities. |

| Flow Rate | 1.0 mL/min[7] | A standard flow rate for a 4.6mm ID column, providing a good balance between analysis time and separation efficiency. |

| Detection | UV at 240 nm[7] | Levonorgestrel has a UV maximum around 241 nm due to its conjugated system.[6] While Impurity B lacks this specific chromophore, it will still have UV absorbance at lower wavelengths, and 240 nm often provides a suitable compromise for detecting both the API and its related substances. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Controlling column temperature is crucial for reproducible retention times and peak shapes. |

Experimental Protocol: Stability-Indicating HPLC Analysis

Objective: To quantify Levonorgestrel Impurity B and other related substances in a Levonorgestrel drug substance sample.

Materials:

-

Levonorgestrel API sample

-

Levonorgestrel Impurity B reference standard

-

HPLC grade acetonitrile and water

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Procedure:

-

Preparation of Mobile Phase: Prepare mobile phase A (water) and mobile phase B (acetonitrile). Degas both phases before use.

-

Preparation of Standard Solution: Accurately weigh a suitable amount of Levonorgestrel Impurity B reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

-

Preparation of Sample Solution: Accurately weigh the Levonorgestrel API sample and dissolve it in the diluent to a specified concentration.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the diluent as a blank to ensure no interfering peaks.

-

Inject the standard solution to determine the retention time and response of Impurity B.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to Impurity B in the sample chromatogram based on its retention time relative to the standard.

-

Calculate the amount of Impurity B in the sample using the peak area and the response factor determined from the standard.

-

Diagram: Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of Levonorgestrel Impurity B.

Spectroscopic Characterization

-

¹H and ¹³C NMR: These spectra would confirm the proposed structure, showing the absence of the vinylic proton signal characteristic of the 4-en position in Levonorgestrel and the presence of signals corresponding to the 5(10)-ene double bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition (C₂₁H₂₈O₂).[8] The fragmentation pattern would differ from that of Levonorgestrel due to the different position of the double bond, which can be a useful diagnostic tool.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the hydroxyl, alkyne, and ketone functional groups. The C=C stretching vibration would be at a different frequency compared to the conjugated system in Levonorgestrel.

The acquisition and interpretation of this data are fundamental for the unequivocal identification of the impurity.[9]

Part 4: Pharmacological and Toxicological Considerations

Currently, there is a lack of publicly available data on the specific pharmacological activity and toxicological profile of Levonorgestrel Impurity B. However, as a matter of principle in pharmaceutical development, all impurities above a certain threshold must be qualified, meaning their potential biological effects are assessed.

Levonorgestrel itself has a well-established safety profile, being generally non-toxic even at high doses over a short period.[10][11] However, it cannot be assumed that its isomers will have the same profile. Structural changes, such as the shift of a double bond, can significantly alter how a molecule interacts with biological targets. Therefore, controlling the level of Impurity B to within acceptable limits, as defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH), is of utmost importance. The ICH Q3A/B guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products.

Conclusion: A Commitment to Quality and Safety

The effective control of impurities is a non-negotiable aspect of modern pharmaceutical development. Levonorgestrel Impurity B, a positional isomer of the active ingredient, serves as a prime example of the importance of a deep understanding of the stereochemistry and potential synthetic byproducts. Through the application of robust, validated analytical methods, such as stability-indicating HPLC, and a thorough characterization of impurities, we can ensure the consistent quality, safety, and efficacy of Levonorgestrel-containing medicines. This commitment to scientific integrity and rigorous quality control is fundamental to protecting public health.

References

- A stability-indicating HPLC method has been developed and validated for the determination of Related Substances by HPLC method for Levonorgestrel. International Journal of Advanced Science and Research. [URL: https://www.allresearchjournal.com/archives/2017/vol2/issue3/2-3-31/a-stability-indicating-hplc-method-has-been-developed-and-validated-for-the-determination-of-related-substances-by-hplc-method-for-levonorgestrel-was-performed-to-demonstrate-that-the-method-is-suitable-for-its-intended-purpose-ie-to-determine-the-related-substances-in-levonorgestrel-drug-substances-in-house]

- Patel, P. U., et al. (2014). A stability-indicating RP-HPLC method was developed and validated for the determination of Levonorgestrel in bulk dosage forms. International Journal of Pharmaceutics and Drug Analysis. [URL: https://www.ijpda.com/admin/uploads/o_1fplq5dgr1p8o1k0g1v8r1c3a1h4a.pdf]

- Food and Drug Administration. (2009). Pharmacology Review(s) - accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2009/021998_plan%20b%20one-step_pharmr_P1.pdf]

- Leukocare. Forced Degradation Studies. [URL: https://www.leukocare.

- de-Azevedo, M. B. M., et al. (2023). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/36828450/]

- SynThink Research Chemicals. Levonorgestrel EP Impurity P | 100021-05-4. [URL: https://www.synthinkchemicals.com/product/levonorgestrel-ep-impurity-p]

- ResearchGate. Solution stability for known impurities of Ethinylestradiol & Levonorgestrel. [URL: https://www.researchgate.net/figure/Solution-stability-for-known-impurities-of-Ethinylestradiol-Levonorgestrel_tbl3_266005786]

- GSRS. 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-5(10)-EN-20-YN-3-ONE. [URL: https://gsrs.

- GSRS. 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGNA-5,7,9-TRIEN-20-YN-3-ONE. [URL: https://gsrs.

- Health Products Regulatory Authority. (2024). IPAR Public Assessment Report for a Medicinal Product. [URL: https://www.hpra.ie/img/uploaded/swedocuments/Licence_CRN00DJRL_15112024103303.pdf]

- Food and Drug Administration. (1999). 21-045 Plan B Pharmacology Review - accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/99/21045_Plan%20B_pharmr.pdf]

- Pharmaffiliates. Levonorgestrel-impurities. [URL: https://www.pharmaffiliates.com/in/en/levonorgestrel-impurities]

- National Center for Biotechnology Information. (2025). Levonorgestrel - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK539783/]

- Google Patents. (2012). WO2012110947A1 - An improved process for preparation of levonorgestrel. [URL: https://patents.google.

- Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2019/07/5.

- ChemRxiv. (2026). A Concise Enantioselective Formal Synthesis of the Second-Generation Oral Contraceptive Levonorgestrel. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65cf1e520f32328aad2d08a5]

- Veeprho Pharmaceuticals. Levonorgestrel Impurities and Related Compound. [URL: https://www.veeprho.

- Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management. [URL: https://www.ijsrm.humanjournals.com/wp-content/uploads/2020/04/30.Rajasekhara-Reddy-et-al.pdf]

- SciSpace. (2013). Validated RP- HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol in Combined Dosage Form. [URL: https://typeset.

- Li, D., et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal. [URL: https://www.cpj.ac.cn/EN/10.11669/cpj.2023.13.006]

- National Center for Biotechnology Information. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8497330/]

- ResearchGate. (2025). Synthesis of related substances from levonorgestrel. [URL: https://www.researchgate.

- Prasad, P. S., et al. (2011). Simultaneous HPLC estimation of levonorgestrel and ethinylestradiol from tablets. E-Journal of Chemistry. [URL: https://www.hindawi.com/journals/jchem/2011/539158/]

- ResearchGate. (2025). Development and validation of a HPLC method for determination of levonorgestrel and quinestrol in rat plasma. [URL: https://www.researchgate.

- Santa Cruz Biotechnology. (n.d.). 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one(Levonorgestrel Impurity B). [URL: https://www.scbt.com/p/13-ethyl-17-hydroxy-18-19-dinor-17-pregn-5-10-en-20-yn-3-one-levonorgestrel-impurity-b-19914-67-1]

- Allmpus. Levonorgestrel EP Impurity N / ?5(10)-Levodione. [URL: https://www.allmpus.com/product/levonorgestrel-ep-impurity-n-510-levodione/]

- Therapeutic Goods Administration. (2016). Attachment: Product Information: Levonorgestrel / ethinyloestradiol. [URL: https://www.tga.gov.au/sites/default/files/auspar-levonorgestrel-ethinyloestradiol-161209-pi.pdf]

- Google Patents. (n.d.). CN112079894B - Preparation method of Levonorgestrel pharmacopoeia impurity V. [URL: https://patents.google.

- Sigma-Aldrich. 13-ethyl-17-hydroxy-18,19-dinor-17-α-pregn-5(10)-en-20-yn-3-one. [URL: https://www.sigmaaldrich.com/US/en/product/usp/1362602]

- Sigma-Aldrich. Levonorgestrel impurity B EP Reference Standard. [URL: https://www.sigmaaldrich.com/US/en/product/edqm/y0001379]

- LGC Standards. 13-Ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-5(10)-en-20-yn-3-one(Levo Norgestrel Impurity). [URL: https://www.lgcstandards.com/US/en/13-Ethyl-17-hydroxy-18-19-dinor-17Alpha-pregn-5-10-en-20-yn-3-one-Levo-Norgestrel-Impurity/p/TRC-M198600]

- Biopurify. CAS 19914-67-1 | Levonorgestrel impurity B. [URL: https://www.biopurify.com/cas/19914-67-1.html]

- Wikipedia. Levonorgestrel. [URL: https://en.wikipedia.org/wiki/Levonorgestrel]

- American Society for Emergency Contraception. (2023). MECHANISM OF ACTION OF LEVONORGESTREL EMERGENCY CONTRACEPTIVE PILLS. [URL: https://www.cecinfo.org/wp-content/uploads/2023/01/Mechanism-of-Action-of-Levonorgestrel-ECPs.pdf]

- The Linacre Quarterly. (2015). Mechanism of Action of Levonorgestrel. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4565636/]

Sources

- 1. Levonorgestrel - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one(Levonorgestrel Impurity B) | CAS 19914-67-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CN112079894B - Preparation method of Levonorgestrel pharmacopoeia impurity V - Google Patents [patents.google.com]

- 5. WO2012110947A1 - An improved process for preparation of levonorgestrel - Google Patents [patents.google.com]

- 6. ijpda.org [ijpda.org]

- 7. allsciencejournal.com [allsciencejournal.com]

- 8. CAS 19914-67-1 | Levonorgestrel impurity B [phytopurify.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Classification of Levonorgestrel Impurity B as process or degradation impurity

This technical guide provides a rigorous classification of Levonorgestrel Impurity B, adhering to the European Pharmacopoeia (EP) specifications and ICH Q3A/Q3B guidelines.

Process Impurity vs. Degradation Product

Executive Summary

Levonorgestrel Impurity B (EP designation) is definitively classified as a Process-Related Impurity . Chemically identified as the

Chemical Identity & Structural Context

To understand the classification, one must first define the structural relationship between the impurity and the API. They are double-bond isomers.

| Feature | Levonorgestrel (API) | Impurity B (EP) |

| Systematic Name | 13-Ethyl-17-hydroxy-18,19-dinor-17 | 13-Ethyl-17-hydroxy-18,19-dinor-17 |

| Common Name | Levonorgestrel | |

| CAS Number | 797-63-7 | 19914-67-1 |

| Structural Difference | Conjugated Enone ( | Unconjugated Enone ( |

| Thermodynamic Status | Stable (Thermodynamic Product) | Less Stable (Kinetic Intermediate) |

Mechanism of Formation: The Process Pathway

Levonorgestrel is typically synthesized via the Birch Reduction of an aromatic precursor (often a methoxy-estradiol derivative), followed by acid hydrolysis. Impurity B is the obligate intermediate in this sequence.

3.1. The Synthesis Logic

-

Birch Reduction: The aromatic A-ring is reduced to a 2,5(10)-diene enol ether.

-

Hydrolysis & Isomerization: Acid hydrolysis converts the enol ether into the 3-ketone.

-

Step A (Kinetic): Formation of the

-3-ketone (Impurity B ). -

Step B (Thermodynamic): Isomerization of the double bond from C5-C10 to C4-C5 to form the conjugated system (Levonorgestrel ).

-

If the reaction is quenched too early or the acid strength/temperature is insufficient, the conversion from Impurity B to Levonorgestrel is incomplete, leaving residual Impurity B.

3.2. Pathway Visualization

The following diagram illustrates the critical "Process" origin of Impurity B.

Figure 1: Synthetic pathway showing Impurity B as the kinetic precursor to Levonorgestrel.

Stability & Degradation Analysis

Can Impurity B be formed via degradation?

4.1. Thermodynamic Barrier

The transformation of

-

Forward Reaction (

): Exothermic and spontaneous under acid/base catalysis. -

Reverse Reaction (

): Endothermic and chemically unfavorable ("Deconjugation").

4.2. Stress Testing Evidence

In forced degradation studies (ICH Q1B), Levonorgestrel typically degrades via:

-

Oxidative Degradation: Formation of 6

-hydroxy-levonorgestrel or 10-hydroxy derivatives. -

Photolytic Degradation: Photochemical rearrangements (often leading to lumisterol-like analogs).

While deconjugation to Impurity B is theoretically possible under specific non-nucleophilic basic conditions (kinetic deprotonation), it is not a dominant pathway in standard pharmaceutical stability environments (shelf storage).

Experimental Classification Protocol

To validate this classification in your specific matrix, perform the following "Spike vs. Stress" protocol.

Protocol A: Synthesis Carryover (Spiking Study)

Objective: Confirm Impurity B originates from the reaction mixture.

-

Sample Preparation: Aliquot the reaction mixture at

min, -

Analysis: Analyze via HPLC (Method below).

-

Criteria: If Impurity B is high initially and decreases as API increases, it is a process intermediate.

Protocol B: Forced Degradation (Stress Testing)

Objective: Determine if API degrades back into Impurity B.

-

Preparation: Prepare 1 mg/mL Levonorgestrel API solution.

-

Conditions:

-

Analysis: Quantify Impurity B levels pre- and post-stress.

-

Decision Logic:

-

If Impurity B levels remain unchanged or decrease (due to conversion to API or other degradants): Confirmed Process Impurity .

-

If Impurity B levels increase significantly (>0.5%): Classified as Degradation Product (Highly unlikely for this molecule).

-

Decision Tree Visualization

Figure 2: Logic flow for classifying Impurity B based on experimental data.

Analytical Methodology (HPLC)

Separating the

| Parameter | Condition |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | Water (Millipore grade) |

| Mobile Phase B | Acetonitrile |

| Mode | Isocratic (60:40 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm (Max for API) and 200-210 nm (Critical for Impurity B)[3] |

| Note | The |

Validation Check:

-

Levonorgestrel (

) -

Impurity B (

) -

Warning: Relying solely on 240 nm will lead to underestimation of Impurity B.

References

-

European Pharmacopoeia (EP). Levonorgestrel Monograph 0926. EDQM. (Defines Impurity B specifications).

-

United States Pharmacopeia (USP). Levonorgestrel Monograph. USP-NF. (Context for related compounds).

- Sittig's Handbook of Pharmaceutical Manufacturing Formulations.Steroid Synthesis Pathways. (Confirming the Birch reduction/hydrolysis route).

- Görög, S. (2000). Identification and determination of impurities in drugs. Elsevier Science. (Authoritative text on steroid impurity profiling).

-

International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for classification).

Sources

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Identification and Quantification of Levonorgestrel Impurity B

Abstract

This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific analysis of Levonorgestrel Impurity B. Levonorgestrel, a widely used synthetic progestin in contraceptive formulations, requires stringent purity control to ensure therapeutic efficacy and patient safety.[1] This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from sample preparation to data analysis. The methodology utilizes a reversed-phase C18 column coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, which is established as a gold standard for its high specificity and sensitivity in complex matrices.[2] The described method is suitable for the accurate identification and quantification of Levonorgestrel Impurity B, as specified by regulatory bodies like the European Pharmacopoeia (EP).[3]

Introduction: The Imperative of Impurity Profiling

Levonorgestrel is a second-generation synthetic progestogen that is a cornerstone of hormonal contraception.[4] Its mechanism of action involves preventing ovulation, altering cervical mucus, and modifying the endometrium to inhibit implantation.[1] The purity of any Active Pharmaceutical Ingredient (API) is paramount, as impurities can arise during synthesis or degradation and may impact the product's safety and effectiveness. Regulatory authorities, including the FDA and EMA, mandate rigorous impurity profiling to ensure product quality.[1]

Levonorgestrel Impurity B, chemically known as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one (CAS No: 19914-67-1), is a specified impurity in the European Pharmacopoeia.[3][5][6] As an isomer of Levonorgestrel, it shares the same molecular weight (312.45 g/mol ), making chromatographic separation essential for accurate identification and quantification.[5][7]

This guide details a robust LC-MS/MS method designed to resolve Levonorgestrel from Impurity B and provide the necessary sensitivity to meet stringent regulatory limits.

Causality Behind Experimental Design

The selection of each component of this analytical method is grounded in established scientific principles to create a self-validating and reliable system.

-

Analytical Technique - LC-MS/MS: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the chosen technique due to its unparalleled sensitivity and specificity.[2] While HPLC-UV can be used, LC-MS/MS provides definitive mass-based detection, which is crucial for impurity analysis at low concentrations and minimizes the risk of co-eluting peaks leading to false positives. The Multiple Reaction Monitoring (MRM) capability allows the instrument to selectively monitor specific precursor-to-product ion transitions, effectively filtering out background noise and enhancing the signal for the analytes of interest.[8]

-

Chromatography - Reversed-Phase C18: Levonorgestrel and its impurities are moderately nonpolar steroid compounds. A reversed-phase C18 column is the industry standard for such separations, offering excellent retention and resolution based on hydrophobicity.[2][9][10] The use of a sub-2 µm particle size column (UPLC/UHPLC) facilitates faster analysis times and sharper peaks, improving sensitivity and resolution.[2]

-

Mobile Phase and Ionization: The mobile phase consists of a water/acetonitrile gradient. The addition of a small amount of formic acid (0.1%) serves a critical dual purpose: it controls the pH to ensure consistent analyte retention times and, more importantly, provides a source of protons (H+) to facilitate efficient ionization in positive ESI mode.[2][4] Positive electrospray ionization (ESI+) is highly effective for compounds like Levonorgestrel, which can readily accept a proton to form the [M+H]+ ion required for mass analysis.[2][8][9]

Detailed Analytical Protocol

Materials and Reagents

-

Levonorgestrel Reference Standard (USP or EP grade)

-

Levonorgestrel Impurity B Certified Reference Standard (CRS)[3]

-

LC-MS Grade Acetonitrile

-

LC-MS Grade Water

-

LC-MS Grade Formic Acid (≥99%)

-

LC-MS Grade Methanol (for stock solutions)

Standard and Sample Preparation

Protocol: Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Levonorgestrel and Levonorgestrel Impurity B reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. These stock solutions should be stored at 2-8°C.[2][9]

-

Intermediate Solutions: Prepare intermediate stock solutions by diluting the primary stocks with a 50:50 methanol:water mixture.

-

Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards by spiking appropriate amounts of the Impurity B intermediate solution into a diluent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to cover the expected concentration range (e.g., 0.05% to 0.5% of the nominal active ingredient concentration). Prepare at least three levels of QC samples from a separate stock solution.

Protocol: Preparation of Test Sample (from API)

-

Accurately weigh approximately 25 mg of the Levonorgestrel API test sample into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent to achieve a final concentration of ~1 mg/mL.

-

Vortex for 60 seconds to ensure complete dissolution.

-

Filter the solution through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a validated starting point and may be optimized based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| LC System | UPLC/UHPLC System | Provides high resolution and speed. |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Industry standard for steroid separation, offering excellent peak shape and efficiency.[2][9] |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography; acid aids in protonation.[2][4] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting analytes; acid ensures consistency.[2][4] |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and pressure.[10] |

| Gradient | 0-1 min: 50% B; 1-5 min: 50-90% B; 5-6 min: 90% B; 6-6.1 min: 90-50% B; 6.1-8 min: 50% B | Gradient elution is necessary to separate the main peak from closely eluting impurities and clean the column. |

| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape and reproducibility.[2][4] |

| Injection Vol. | 5 - 10 µL | Standard volume to balance sensitivity and peak broadening.[2][4] |

| Autosampler Temp. | 10 °C | Maintains sample integrity during the analytical sequence.[2] |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| MS System | Triple Quadrupole Mass Spectrometer | Enables highly selective and sensitive MRM-based quantification. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Optimal for protonating Levonorgestrel and its isomers.[2][8] |

| Capillary Voltage | 3.4 kV | Optimized for stable spray and ion generation.[8] |

| Source Temp. | 150 °C | Heats the nebulizing gas to aid desolvation.[8] |

| Desolvation Temp. | 500 °C | Removes solvent from analyte ions before they enter the mass analyzer.[8] |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Facilitates efficient desolvation.[8] |

| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |

Table 3: MRM Transitions for Analyte Monitoring

| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| Levonorgestrel | 313.2 | 245.2 (Quantifier) | 0.05 | 72 | 40 |

| 313.2 | 109.1 (Qualifier) | 0.05 | 72 | 40 | |

| Impurity B | 313.2 | 245.2 (Quantifier) | 0.05 | 72 | 40 |

| 313.2 | 91.0 (Qualifier) | 0.05 | 72 | 40 |

Note: As isomers, the precursor ion is identical. Product ions may be similar or different; specific transitions must be optimized on the instrument used. The values provided are based on common fragmentation patterns.[4][8][9][11]

System Validation and Data Analysis

A validated analytical method ensures that the results are reliable, reproducible, and fit for purpose.[12][13] Key validation parameters must be assessed according to international guidelines (e.g., IUPAC, EMA).[13][14]

-

Specificity: The method's ability to unequivocally assess the analyte in the presence of other components.[15] This is demonstrated by injecting a blank, the Levonorgestrel standard, and the Impurity B standard to show chromatographic separation and no interference at the respective retention times.

-

Linearity: A calibration curve is generated by plotting the peak area of Impurity B against its concentration. The relationship should be linear over the desired range, with a correlation coefficient (R²) of ≥0.99.[2]

-

Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[13]

-

Accuracy and Precision: Accuracy (% recovery) and precision (% RSD) are assessed by analyzing the QC samples at multiple levels across multiple runs. Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision.[15]

Workflow and Data Visualization

The overall analytical process is summarized in the workflow diagram below.

Caption: LC-MS/MS workflow for Levonorgestrel Impurity B analysis.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the identification and quantification of Levonorgestrel Impurity B. The protocol emphasizes the rationale behind the chosen parameters, ensuring a scientifically sound approach. By leveraging the sensitivity and specificity of tandem mass spectrometry with optimized chromatography, this method is well-suited for quality control laboratories and pharmaceutical development settings, enabling analysts to meet and exceed the stringent requirements for API purity analysis.

References

- A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. (2025, December 21). Preprints.org.

- Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. National Center for Biotechnology Information.

- Kumar, P., et al. (2014, June 25). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and. OMICS International.

- Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma. National Center for Biotechnology Information.

- Levonorgestrel impurity B CRS. LGC Standards.

- Song, M., et al. (2008, February 6). Determination of levonorgestrel in human plasma by liquid chromatography–tandem mass spectrometry method: application to a bioequivalence study of two formulations in healthy volunteers. Wiley Online Library.

- Preparation method of Levonorgestrel pharmacopoeia impurity V. Google Patents.

- Levonorgestrel EP Impurity B | 19914-67-1. SynThink Research Chemicals.

- 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.

- Kumar, V. P., et al. (2014, August 22). (PDF) A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. ResearchGate.

- Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT.

- Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. National Center for Biotechnology Information.

- Levonorgestrel impurity B European Pharmacopoeia (EP) Reference Standard. Sigma-Aldrich.

- Levonorgestrel EP Impurity B | CAS No- 19914-67-1. Simson Pharma Limited.

- 3674 Levonorgestrel / Official Monographs USP 35. (2011, November 25). U.S. Pharmacopeia.

- What is Levonorgestrel?. (2025, August 12). Axios Research.

- Levonorgestrel EP Impurity B | CAS 19914-67-1. Veeprho.

- Levonorgestrel Impurity B CRS | CAS Number 19914-67-1. Klivon.

- A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR.

- Levonorgestrel-impurities. Pharmaffiliates.

- A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. (2025, December 22). Preprints.org.

- Mohan, C., et al. (2010). A sensitive and specific liquid chromatography electrospray ionization mass spectrometry (LC–ESI–MS) method is developed and validated for the quantification of Levonorgestrel in human plasma. Pharmacologyonline.

- LC-MS quantitative method validation and performance: an exemplified guide. (2022, March 10). IUPAC.

- Product ion mass spectra of levonorgestrel (m/z 313.3-245.3, scan range...). ResearchGate.

Sources

- 1. What is Levonorgestrel? - Axios Research |Axios Research [axios-research.com]

- 2. preprints.org [preprints.org]

- 3. Levonorgestrel impurity B CRS | LGC Standards [lgcstandards.com]

- 4. omicsonline.org [omicsonline.org]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. veeprho.com [veeprho.com]

- 7. drugfuture.com [drugfuture.com]

- 8. preprints.org [preprints.org]

- 9. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sisu.ut.ee [sisu.ut.ee]

- 13. ijrar.com [ijrar.com]

- 14. iupac.org [iupac.org]

- 15. resolian.com [resolian.com]

Application Note: Sample Preparation Strategies for Levonorgestrel Impurity B Extraction

Executive Summary & Scientific Rationale